

2-Hydroxypentanal physical and chemical properties

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Compound of Interest

Compound Name: 2-Hydroxypentanal

Cat. No.: B15218254

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An In-depth Technical Guide on 2-Hydroxypentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypentanal, a bifunctional organic molecule, possesses both a hydroxyl and an aldehyde functional group. This alpha-hydroxy aldehyde is of interest to researchers in various fields, including synthetic organic chemistry and drug development, due to its potential as a versatile building block for the synthesis of more complex molecules. Its reactivity is characterized by the interplay between the nucleophilic hydroxyl group and the electrophilic aldehyde carbon. This guide provides a comprehensive overview of the physical and chemical properties of **2-Hydroxypentanal**, along with insights into its synthesis and reactivity, based on available data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Hydroxypentanal** is presented below. It is important to note that while some experimental data is available, certain properties are based on estimations and computational models.



Property	Value	Source
Molecular Formula	C5H10O2	INVALID-LINK
Molecular Weight	102.13 g/mol	INVALID-LINK
Appearance	Colorless to pale yellow liquid	INVALID-LINK
Boiling Point	151.648 °C at 760 mmHg	INVALID-LINK
Melting Point	Not well documented	INVALID-LINK
Density	0.961 g/cm ³	INVALID-LINK
Solubility	Soluble in water and polar organic solvents	INVALID-LINK
Flash Point	53.034 °C	INVALID-LINK
Refractive Index	1.42	INVALID-LINK
Vapor Pressure	1.363 mmHg at 25°C	INVALID-LINK
XLogP3	0.4	INVALID-LINK
Topological Polar Surface Area	37.3 Ų	INVALID-LINK

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Hydroxypentanal** is not readily available in the public domain. However, based on the known functional groups, the expected spectral characteristics are as follows:

- ¹H NMR: The spectrum would be expected to show a characteristic aldehyde proton signal (CHO) between 9-10 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, and its chemical shift would be dependent on the solvent and concentration. The remaining protons of the propyl chain would appear in the upfield region.
- ¹³C NMR: The carbonyl carbon of the aldehyde would exhibit a signal in the downfield region, typically between 190-215 ppm[1]. The carbon attached to the hydroxyl group would appear in the range of 60-80 ppm.



- FT-IR: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the hydroxyl group around 3400 cm⁻¹. A strong, sharp peak corresponding to the C=O stretch of the aldehyde would be observed around 1720-1740 cm⁻¹.
- Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 102. Common fragmentation patterns for α-hydroxy aldehydes include α-cleavage, leading to the loss of the propyl group (C₃H₇) to give a fragment at m/z 59, and the loss of the formyl group (CHO) to give a fragment at m/z 73. Dehydration (loss of H₂O) could also lead to a fragment at m/z 84.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **2- Hydroxypentanal** are scarce. However, general methods for the synthesis of α -hydroxy aldehydes can be adapted.

Synthesis of α-Hydroxy Aldehydes

A common method for the synthesis of α -hydroxy aldehydes is the controlled oxidation of a corresponding 1,2-diol.

Example Protocol: Oxidation of 1,2-Pentanediol

- Materials: 1,2-Pentanediol, a mild oxidizing agent (e.g., pyridinium chlorochromate PCC), anhydrous dichloromethane (DCM), silica gel.
- Procedure:
 - Dissolve 1,2-pentanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add a stoichiometric amount of PCC to the solution with stirring.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium byproducts.



- Wash the silica gel with additional DCM.
- Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 2-hydroxypentanal.

Purification

Purification of **2-Hydroxypentanal** can be challenging due to its potential for self-condensation (aldol reaction) or polymerization, especially under non-neutral pH or elevated temperatures.

Recommended Protocol: Flash Column Chromatography

- · Stationary Phase: Silica gel.
- Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.
- Procedure:
 - Dissolve the crude product in a minimal amount of the mobile phase.
 - Load the solution onto a silica gel column.
 - Elute the column with the chosen solvent system, gradually increasing the polarity.
 - Collect fractions and analyze them by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

Chemical Reactivity and Stability

2-Hydroxypentanal exhibits reactivity characteristic of both alcohols and aldehydes.

Oxidation

The aldehyde group is susceptible to oxidation to a carboxylic acid. Strong oxidizing agents can also affect the hydroxyl group.



- With Mild Oxidizing Agents (e.g., Tollens' reagent): The aldehyde is selectively oxidized to 2hydroxypentanoic acid.
- With Strong Oxidizing Agents (e.g., potassium permanganate): The reaction can lead to the cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon, in addition to oxidation of the aldehyde.

Reduction

The aldehyde group can be readily reduced to a primary alcohol, forming 1,2-pentanediol.

• With Hydride Reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): These reagents will reduce the aldehyde to a primary alcohol[2][3][4][5][6].

Aldol Reaction

As an aldehyde with an α -hydrogen, **2-hydroxypentanal** can undergo a base- or acid-catalyzed aldol reaction, both as a self-condensation and in crossed-aldol reactions. This can lead to the formation of dimers or larger oligomers. The presence of the α -hydroxyl group can influence the stereochemical outcome of this reaction.



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Caption: Base-catalyzed aldol self-condensation of **2-Hydroxypentanal**.

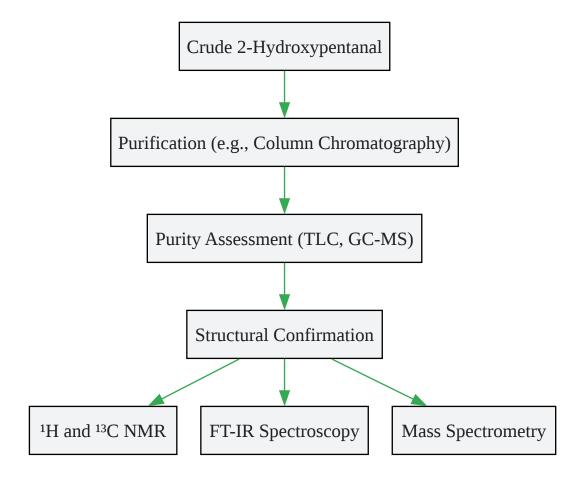
Stability

2-Hydroxypentanal is expected to be unstable under strongly acidic or basic conditions, which can catalyze aldol reactions or other rearrangements[7]. It is also prone to oxidation upon exposure to air. For long-term storage, it is recommended to keep it under an inert atmosphere at low temperatures.



Logical Workflow for Characterization

The following diagram outlines a logical workflow for the characterization of a synthesized sample of **2-Hydroxypentanal**.



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Caption: A typical workflow for the purification and characterization of **2-Hydroxypentanal**.

Conclusion

2-Hydroxypentanal is a molecule with significant synthetic potential. While comprehensive experimental data remains somewhat limited, this guide consolidates the available information on its physical and chemical properties. Further research into its synthesis, purification, and reactivity will undoubtedly expand its applications in organic chemistry and drug discovery. The provided conceptual diagrams and general experimental approaches offer a foundational framework for researchers working with this and similar α -hydroxy aldehydes.



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